Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5,13H,1H3 . The molecular weight of this compound is 318.37.Physical and Chemical Properties Analysis
“this compound” is a white to off-white solid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Drug Discovery
"Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate" and its derivatives serve as key building blocks in drug discovery due to their bioactive properties. Durcik et al. (2020) highlighted the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks for drug discovery. These compounds offer the possibility to explore the chemical space around the molecule studied as a ligand for the chosen target, indicating their significant role in the development of potential therapeutic agents (Durcik et al., 2020).
Material Science Applications
In material science, "this compound" derivatives have shown promise in the construction of metal-organic frameworks (MOFs). Zhao et al. (2017) constructed a family of thiophene-based MOFs using a new linear thiophene-functionalized dicarboxylic acid. These compounds demonstrated efficient luminescent sensory capabilities for environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde, highlighting their potential in environmental monitoring and pollutant detection (Zhao et al., 2017).
Environmental Studies
The degradation of petroleum components, such as monomethylbenzothiophenes, under exposure to light was studied by Bobinger and Andersson (1998), elucidating the fate of crude oil components after an oil spill. Their research provides insights into the environmental degradation pathways of these compounds, which could inform cleanup strategies following petroleum spills (Bobinger & Andersson, 1998).
Safety and Hazards
“Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate” is associated with several hazard statements: H302, H315, H319, H335 . The precautionary statement P261 is also associated with this compound . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with a variety of biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives, however, are known to influence a variety of biochemical pathways .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-6-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-14(18)9-4-5-20-13(9)16-12(17)8-2-3-10-11(6-8)21-7-15-10/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJGQNWVOJCFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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